molecular formula C20H18N4O3 B2538246 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 1207039-70-0

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No. B2538246
CAS RN: 1207039-70-0
M. Wt: 362.389
InChI Key: NZZDIBQHUMXHRF-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD). PLD is a key enzyme involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In recent years, FIPI has gained attention as a potential therapeutic agent for various diseases due to its ability to modulate PLD activity.

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Heteroaromatic compounds like furan derivatives are crucial in the synthesis of various heterocyclic compounds due to their reactivity and potential to undergo diverse chemical transformations. For example, furan-2-ylmethyl derivatives have been shown to undergo decarboxylative Claisen rearrangement, leading to the formation of 2,3-disubstituted heteroaromatic products, demonstrating the versatility of furan derivatives in synthesizing complex molecular structures (Craig et al., 2005).

Pharmacological Potential

Compounds incorporating pyridazinone and indole moieties are explored for various biological activities, reflecting potential applications of the mentioned chemical entity in drug discovery. For instance, pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory and inotropic (affecting the force of heart muscle contraction) activities, indicating the therapeutic potential of these scaffolds (Boukharsa et al., 2018). Similarly, indole derivatives have been studied for their role as potent cannabinoid receptor type 2 ligands, suggesting applications in designing compounds targeting the endocannabinoid system (Moldovan et al., 2017).

Antioxidant and Antifungal Activities

Additionally, derivatives of furan and indole have been associated with antioxidant and antifungal activities. The synthesis of new coumarin derivatives, for example, demonstrated significant antioxidant activity, showcasing the potential of incorporating furan and indole derivatives into molecules designed for combating oxidative stress (Kadhum et al., 2011). Moreover, compounds with acetamide functionalities have been explored for their antifungal activities, indicating the bioactive potential of such structures (Gupta & Wagh, 2006).

properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19(14-23-11-9-15-4-1-2-5-17(15)23)21-10-12-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZDIBQHUMXHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

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